N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride

Catalog No.
S861429
CAS No.
51583-51-8
M.F
C5H13Cl2NO
M. Wt
174.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochl...

CAS Number

51583-51-8

Product Name

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride

IUPAC Name

1-chloro-3-(dimethylamino)propan-2-ol;hydrochloride

Molecular Formula

C5H13Cl2NO

Molecular Weight

174.07 g/mol

InChI

InChI=1S/C5H12ClNO.ClH/c1-7(2)4-5(8)3-6;/h5,8H,3-4H2,1-2H3;1H

InChI Key

WHDHZGMNEDEKTC-UHFFFAOYSA-N

SMILES

CN(C)CC(CCl)O.Cl

Canonical SMILES

CN(C)CC(CCl)O.Cl

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (CAS: 51583-51-8) is a reactive chemical intermediate primarily used as a cationic etherifying agent. Its principal function is to introduce dimethylamino hydroxypropyl groups onto substrates with active hydrogens, such as starch, cellulose, and synthetic polymers. This modification imparts a positive charge, making it a key precursor in the production of materials for paper manufacturing, wastewater treatment flocculants, and personal care formulations. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various industrial processes.

Direct substitution of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride with common alternatives like (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) or 2,3-epoxypropyltrimethylammonium chloride (EPTAC/GTA) is often unfeasible due to fundamental chemical differences. This compound introduces a tertiary amine group, which is pH-responsive, whereas CHPTAC and EPTAC introduce a permanently charged quaternary ammonium group. This distinction critically impacts the final polymer's properties, such as its charge density profile across a pH range, which is essential for applications requiring pH-controlled flocculation or binding. Furthermore, differences in reactivity, stability in aqueous processing solutions, and byproduct profiles necessitate distinct process parameters, making simple one-to-one replacement impractical for achieving consistent, specified end-product performance.

Enables pH-Responsive Functionality Not Possible with Quaternary Ammonium Analogs

This reagent introduces a tertiary amine (dimethylamino) group onto a polymer backbone. Unlike the quaternary ammonium groups introduced by common substitutes like CHPTAC, tertiary amines are weak bases that can be protonated or deprotonated by changing the solution pH. This allows the resulting polymer to exhibit 'smart' behavior, such as changing its solubility, conformation, or binding affinity in response to pH shifts. For example, polymers based on poly(2-(dimethylamino)ethyl methacrylate), which contains a similar functional group, exhibit pronounced swelling under acidic conditions as the amine groups become protonated and cationic, leading to electrostatic repulsion. This pH-dependent behavior is a designed feature unattainable with permanently charged quaternary ammonium systems.

Evidence DimensionFunctional Group Ionization State
Target Compound DataIntroduces tertiary amine groups (pKa-dependent positive charge)
Comparator Or BaselineCHPTAC / EPTAC: Introduces quaternary ammonium groups (permanent positive charge, pH-independent)
Quantified DifferenceQualitative functional difference: pH-responsive charge vs. permanent charge
ConditionsAqueous solution chemistry

This allows for the design of 'smart' materials where performance (e.g., drug release, flocculation) can be triggered or controlled by adjusting process or environmental pH.

Precursor Suitability: Provides a Controlled, Single-Component Alternative to In-Situ Generation

This compound is the stable hydrochloride salt formed from the reaction of epichlorohydrin and dimethylamine. Procuring this isolated, purified salt provides a single, well-characterized reagent for subsequent polymer modification. The alternative is generating the reactive species in-situ, which involves handling volatile and reactive precursors like epichlorohydrin and managing reaction exotherms and side reactions. Using the pre-formed salt simplifies process control, enhances batch-to-batch reproducibility, and improves handling safety compared to a two-component, in-situ approach.

Evidence DimensionProcessability & Handling
Target Compound DataSingle, stable, solid hydrochloride salt.
Comparator Or BaselineIn-situ generation from epichlorohydrin and dimethylamine (two highly reactive components).
Quantified DifferenceQualitative process advantage: simplified reagent addition, improved process control, and enhanced safety.
ConditionsIndustrial or laboratory scale polymer synthesis.

For applications demanding high reproducibility and process safety, procuring the purified salt eliminates the complexities and hazards of in-situ reagent generation.

Development of pH-Triggered Flocculants for Water Treatment

This reagent is the ideal choice for synthesizing flocculants where activity must be modulated by pH. The incorporated tertiary amine groups remain less active at neutral or alkaline pH but become fully cationic and effective at a lower pH trigger point, allowing for controlled, on-demand flocculation in specific industrial water streams.

Synthesis of pH-Responsive Hydrogels for Controlled Drug Delivery

As a monomer precursor, it enables the creation of hydrogels that swell or collapse based on the pH of the surrounding environment. This is critical for drug delivery systems designed to release their payload in the acidic environments of specific tissues, like tumors or certain sections of the GI tract, while remaining stable at physiological pH 7.4.

Fabrication of Smart Coatings and pH-Sensing Materials

The ability to impart pH-responsive charge makes this compound suitable for creating functional coatings or materials that change their surface properties, such as wettability or adhesion, in response to pH changes. This is applicable in the development of sensors, self-cleaning surfaces, and biomedical devices.

Dates

Last modified: 08-16-2023

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